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molecular formula C9H8O B127171 3-Phenyl-2-propyn-1-ol CAS No. 1504-58-1

3-Phenyl-2-propyn-1-ol

Cat. No. B127171
M. Wt: 132.16 g/mol
InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
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Patent
US05861428

Procedure details

Phosphorous tribromide (2.62 mL, 27.6 mmol) was added to a solution of 3-phenyl-2-propyn-1-ol (10.0 g, 76 mmol) and pyridine (0.14 mL, 1.77 mmol) in diethyl ether (22 mL) at a rate to maintain reflux. After addition, the mixture was heated at 40° C. for 2 h. The mixture was cooled and poured onto ice. The organic layer was separated and diluted with diethyl ether (100 mL), washed with saturated sodium bicarbonate (2×50 mL) and saturated sodium chloride (50 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford 1-phenyl-3-bromo-1-propyn (13.4 g, 90%).
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]1([C:11]#[C:12][CH2:13]O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C.N1C=CC=CC=1>[C:5]1([C:11]#[C:12][CH2:13][Br:2])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.62 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CCO
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0.14 mL
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (100 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (2×50 mL) and saturated sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 248.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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